molecular formula C20H23NO4 B2889485 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide CAS No. 1421484-40-3

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide

Cat. No.: B2889485
CAS No.: 1421484-40-3
M. Wt: 341.407
InChI Key: PXTZDSPTHUBOIB-UHFFFAOYSA-N
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Description

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide (CAS 1421484-40-3) is a chemical compound with the molecular formula C20H23NO4 and a molecular weight of 341.4 . This benzo[d][1,3]dioxole derivative is offered for scientific research and development. Compounds featuring the 1,3-benzodioxole core are of significant interest in multiple research fields due to their diverse biological activities. In agricultural science, structurally related N-(benzo[d][1,3]dioxol-5-yl) derivatives have been investigated as novel auxin receptor agonists, demonstrating a remarkable promotive effect on root growth by enhancing root-related signaling responses . In biomedical research, benzodioxol-carboxamide derivatives have shown potential as antidiabetic agents through potent inhibition of α-amylase . Furthermore, other 1,3-benzodioxole-based compounds have displayed promising antibacterial activity against various Gram-positive and Gram-negative bacteria . Researchers value this structural motif for its versatility in drug discovery and chemical biology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-2-16(14-6-4-3-5-7-14)20(23)21-11-10-17(22)15-8-9-18-19(12-15)25-13-24-18/h3-9,12,16-17,22H,2,10-11,13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTZDSPTHUBOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural motifs are compared to three classes of analogs:

Compound Name Key Functional Groups Structural Distinctions
Target Compound Benzodioxole, 3-hydroxypropyl, 2-phenylbutanamide Combines electron-rich benzodioxole with a hydrophilic hydroxypropyl chain.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methylbenzamide, N,O-bidentate hydroxy-dimethylethyl group Simpler alkyl substituents; lacks aromatic diversity but designed for metal coordination.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Trifluoromethyl, methoxypropyl, benzamide Halogenated (CF₃) and alkoxy groups enhance hydrophobicity, typical of fungicides.
(E)-N-(3-(5-(3-Acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide Piperazine, acetamidopropyl, enamide Complex heterocyclic core; distinct from the target’s linear hydroxypropyl-amide chain.

Research Findings and Implications

  • Catalytic Utility : The N,O-bidentate group in demonstrates efficacy in directing metal-catalyzed reactions. The target’s benzodioxole could similarly coordinate metals but with altered electronic properties due to its fused oxygen rings.
  • Agrochemical Contrasts : Flutolanil’s trifluoromethyl group is a hallmark of pesticidal activity , whereas the target’s benzodioxole might favor interactions with biological targets like enzymes or receptors.
  • Structural Complexity : The piperazine-based compound in highlights the role of heterocycles in bioactivity, a feature absent in the target but suggesting avenues for future structural diversification.

Biological Activity

N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-phenylbutanamide is a compound that exhibits a range of biological activities due to its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H21NO4C_{19}H_{21}NO_{4} with a molecular weight of approximately 321.38 g/mol. The compound features a benzo[d][1,3]dioxole ring, which is known for its potential bioactivity.

PropertyValue
Molecular FormulaC₁₉H₂₁NO₄
Molecular Weight321.38 g/mol
StructureStructure

The biological activity of this compound can be attributed to several mechanisms:

  • Anticancer Activity : Studies have indicated that compounds containing benzo[d][1,3]dioxole structures often exhibit anticancer properties. This compound has shown potential in inhibiting cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest at the S phase .
  • Anti-inflammatory Effects : The presence of the hydroxypropyl group may enhance the compound's ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Neuroprotective Properties : Research suggests that similar compounds can protect neuronal cells from oxidative stress and neurodegeneration, indicating that this compound may also possess neuroprotective effects.

Case Studies

A recent study explored the genotoxic effects of structurally related compounds in vivo. It was found that these compounds could form DNA adducts in mouse liver tissues, leading to an increase in micronuclei formation in peripheral reticulocytes—an indicator of genotoxicity. This suggests that this compound may also have implications for DNA damage and cancer risk assessment .

Dose-Response Relationships

The dose-response relationship of similar compounds has been extensively studied. For instance, a study demonstrated that increasing doses led to higher levels of DNA adducts and corresponding increases in micronuclei frequencies in treated mice. This relationship highlights the importance of understanding dosage when evaluating the biological effects of such compounds .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by several factors:

  • Absorption : The solubility and stability of the compound play critical roles in its absorption.
  • Distribution : Molecular size and lipophilicity affect how well the compound is distributed throughout the body.
  • Metabolism : Enzymatic pathways may activate or deactivate the compound, influencing its therapeutic efficacy and toxicity.
  • Excretion : The rate at which the compound is eliminated from the body can impact its overall biological activity.

Q & A

Q. What in vitro/in vivo correlation (IVIVC) approaches are suitable for translational research?

  • Answer:
  • Microdosing Studies: Administer subtherapeutic ¹⁴C-labeled doses to humans, paired with accelerator mass spectrometry (AMS) .
  • Organ-on-a-Chip Models: Mimic human liver metabolism to bridge rodent-to-human PK gaps .

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